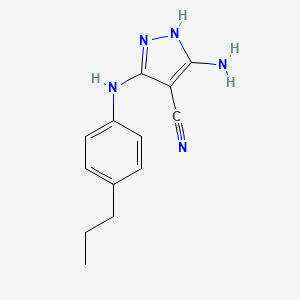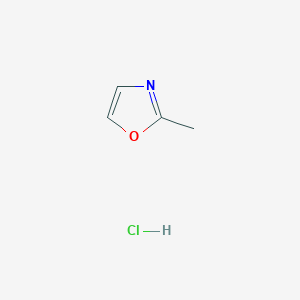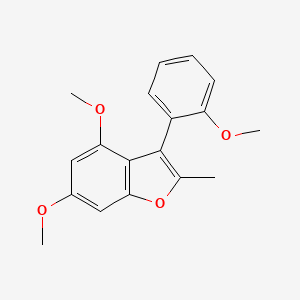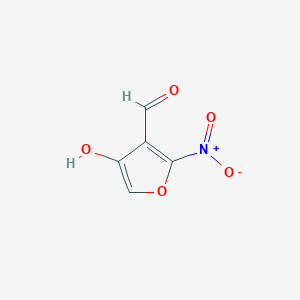
3-Formyl-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from basic organic molecules. One common synthetic route includes the following steps:
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction to form the quinoline ring.
Amidation: The intermediate product undergoes amidation to introduce the carboxamide group.
Reduction: Reduction of the nitro group to an amine.
Acylation and Amination: Final steps include acylation and amination to achieve the desired compound.
化学反应分析
3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the quinoline ring.
Common Reagents: Reagents such as sodium azide, acetic anhydride, and hydrochloric acid are frequently used in these reactions.
Major Products: Depending on the reaction conditions, products can include various substituted quinoline derivatives.
科学研究应用
3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application .
相似化合物的比较
3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE can be compared with other quinoline derivatives such as:
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the formyl and diisopropyl groups.
N,N-Diisopropyl-2-phenylquinoline-4-carboxamide: Lacks the formyl group.
2-Chloro-3-formylquinoline: Contains a chloro group instead of the phenyl group.
The uniqueness of 3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE lies in its specific substitutions, which can confer distinct biological and chemical properties .
属性
CAS 编号 |
650607-39-9 |
|---|---|
分子式 |
C23H24N2O2 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
3-formyl-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N2O2/c1-15(2)25(16(3)4)23(27)21-18-12-8-9-13-20(18)24-22(19(21)14-26)17-10-6-5-7-11-17/h5-16H,1-4H3 |
InChI 键 |
CUFZIQHSGKDQQX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)
![4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-](/img/structure/B12890643.png)





![3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12890672.png)

![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)


![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
